2-Benzyl-1,3-benzothiazole
Overview
Description
2-Benzyl-1,3-benzothiazole is a heterocyclic compound with a benzothiazole core. It serves as a privileged scaffold in synthetic and medicinal chemistry due to its diverse pharmacological properties and structural versatility. The benzothiazole moiety, particularly at the 2nd position, plays a crucial role in its biological activity. Various derivatives of 2-arylbenzothiazole have been explored for their therapeutic potential, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles has been a subject of extensive research. Researchers have developed several synthetic approaches to access these compounds. These methods involve diverse strategies, such as cyclization reactions, condensation reactions, and metal-catalyzed transformations. Over the last six years, numerous publications have contributed to our understanding of the synthetic pathways for 2-arylbenzothiazoles .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-1,3-benzothiazole consists of a benzothiazole ring fused with a benzyl group at the 2nd position. The benzyl group enhances its biological activity by modulating interactions with target proteins or receptors. Understanding the three-dimensional arrangement of atoms within this structure is crucial for rational drug design and optimization .
Chemical Reactions Analysis
2-Benzyl-1,3-benzothiazole can participate in various chemical reactions, including substitution, oxidation, and reduction. Functional group modifications at the 2nd position significantly impact its reactivity. Researchers have explored diverse synthetic routes to introduce substituents and create novel derivatives with tailored properties .
Physical And Chemical Properties Analysis
- Chemical Properties :
Scientific Research Applications
Antitumor Properties
Preclinical Evaluation of Antitumor Properties : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown potent antitumor properties both in vitro and in vivo. These compounds have been studied for their potential as clinical agents, with a focus on overcoming drug lipophilicity limitations and achieving water solubility (Bradshaw et al., 2002).
Potential as Chemotherapeutics : Benzothiazole derivatives, particularly 2-arylbenzothiazoles, have been identified as potential antitumor agents. Their broad pharmacologic activities and structural simplicity make them significant for drug discovery and cancer therapy (Kamal et al., 2015).
Antitumor Benzothiazole Prodrug Phortress : A specific antitumor benzothiazole prodrug, Phortress, has been developed as a clinical candidate. Its mechanism of action involves selective uptake into sensitive cells, induction of cytochrome P450 isoform, and formation of DNA adducts leading to cell death (Bradshaw & Westwell, 2004).
Future Directions
properties
IUPAC Name |
2-benzyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYZECWEVLZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283738 | |
Record name | 2-benzyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3-benzothiazole | |
CAS RN |
6265-94-7 | |
Record name | 2-(Phenylmethyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6265-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 33163 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002639458 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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